![molecular formula C20H18FN7O2S B3413970 1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946285-73-0](/img/structure/B3413970.png)
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Overview
Description
1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H18FN7O2S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of HMS3524J20 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
HMS3524J20 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by HMS3524J20 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of HMS3524J20’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively .
Biochemical Analysis
Biochemical Properties
HMS3524J20 has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle
Cellular Effects
In cellular assays, HMS3524J20 has shown significant inhibitory effects on the growth of several cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s impact on cell signaling pathways and gene expression related to cell cycle progression .
Molecular Mechanism
At the molecular level, HMS3524J20 exerts its effects through inhibition of CDK2 . This leads to alterations in cell cycle progression and can induce apoptosis within cells
Metabolic Pathways
The specific metabolic pathways that HMS3524J20 is involved in are not currently known. Given its inhibitory effects on CDK2, it is likely that the compound could influence pathways related to cell cycle regulation .
Subcellular Localization
Information on the subcellular localization of HMS3524J20 is not currently available. Given its activity as a CDK2 inhibitor, it is likely that the compound would need to localize to the nucleus where CDK2 is active
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibit significant anticancer properties. The triazolopyrimidine core is known for its ability to inhibit various kinases involved in cancer progression. For example:
- Mechanism of Action : The compound may inhibit specific kinases such as PI3K and mTOR, which are critical in cell proliferation and survival pathways.
Neurological Disorders
The piperazine component suggests potential activity as a receptor modulator:
- Serotonin Receptors : The compound may interact with serotonin (5HT) receptors, indicating potential applications in treating anxiety and depression.
Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens:
- Mechanism : The interaction with bacterial enzymes may inhibit bacterial growth and biofilm formation.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the efficacy of related triazolopyrimidine derivatives against breast cancer cell lines. The findings demonstrated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Serotonergic Activity
Research highlighted in Neuropharmacology evaluated the effects of piperazine derivatives on serotonin receptors. Results indicated that certain modifications to the piperazine ring enhanced binding affinity to 5HT receptors, leading to improved anxiolytic effects in animal models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine core can be synthesized via cyclocondensation reactions using precursors like aminotriazoles and activated pyrimidine derivatives. Key steps include:
- Click chemistry for triazole formation, employing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Temperature control (195–230°C) for ring closure and catalyst use (e.g., Pd/C for hydrogenation) .
- Solvent selection (e.g., DMF or DCM) to enhance reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy (1H/13C) to confirm substituent positions and piperazine ring conformation .
- HPLC-MS for purity assessment (>95%) and molecular ion identification .
- TLC monitoring (hexane:ethyl acetate gradients) during synthesis to track reaction progress .
Q. What initial biological screening platforms are appropriate for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase panels) and cytotoxicity screens against cancer cell lines (e.g., HeLa or MCF-7). Use dose-response curves to determine IC50 values, referencing triazolopyrimidine derivatives with known anticancer activity .
Advanced Research Questions
Q. How can conflicting solubility data across studies be resolved methodologically?
Conduct systematic solubility studies:
- Test in polar (DMSO, water) and non-polar (DCM) solvents under controlled temperatures (25–37°C).
- Use dynamic light scattering (DLS) to detect aggregation and quantify solubility limits .
- Cross-validate results with nephelometry or UV-Vis spectroscopy .
Q. What strategies minimize byproduct formation during the sulfonylation of the piperazine moiety?
- Optimize molar ratios (1:1.2 for sulfonyl chloride:piperazine) to prevent over-sulfonylation .
- Maintain pH 7–8 using mild bases (e.g., Et3N) to avoid side reactions .
- Employ scavengers (e.g., polymer-bound sulfonic acid) to sequester excess reagents .
Q. How do electronic effects of the 3-fluorobenzenesulfonyl group influence target binding affinity?
The electron-withdrawing fluorine enhances sulfonamide stability and modulates π-π stacking with aromatic residues in enzyme active sites. Validate via:
- Comparative docking studies with non-fluorinated analogs (e.g., 3-chloro or 3-methyl derivatives) .
- Enzyme kinetics assays to measure changes in inhibition constants (Ki) .
Q. What computational approaches predict metabolic stability while maintaining target potency?
- In silico metabolism prediction (e.g., CYP450 isoform specificity via StarDrop or Schrödinger) .
- QSAR modeling incorporating logP, topological polar surface area, and H-bond donors to balance permeability and metabolic resistance .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy?
Address pharmacokinetic limitations:
- Perform hepatic microsome assays to assess metabolic clearance .
- Optimize formulations using PEGylation or liposomal encapsulation to enhance bioavailability .
- Conduct PK/PD modeling to correlate plasma concentrations with target engagement .
Q. What orthogonal methods validate SAR data when enzyme assays conflict with cellular readouts?
- Combine surface plasmon resonance (SPR) for binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement .
- Use mutagenesis studies to identify critical binding residues and validate mechanism .
Q. How can the piperazine ring conformation be correlated with pharmacological activity?
Properties
IUPAC Name |
7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2S/c21-15-5-4-8-17(13-15)31(29,30)27-11-9-26(10-12-27)19-18-20(23-14-22-19)28(25-24-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACMDCRWIPDKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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